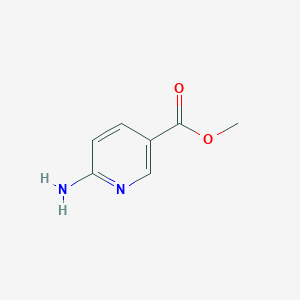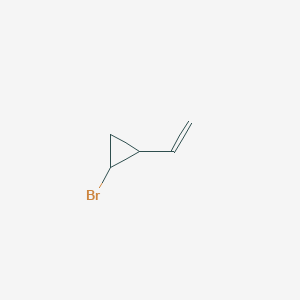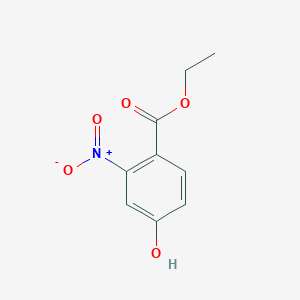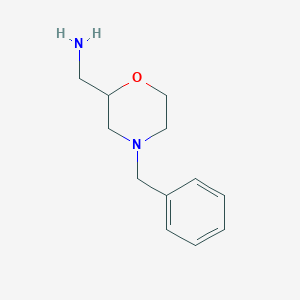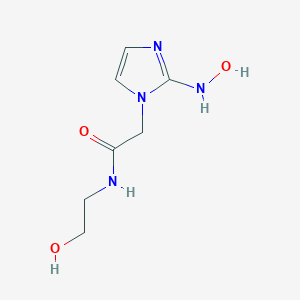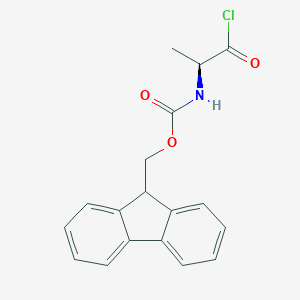
Fmoc-Ala-Cl
Vue d'ensemble
Description
Synthesis Analysis
Fmoc-Ala-Cl synthesis involves the incorporation of the Fmoc protecting group into amino acids or peptides. Various studies have detailed methodologies for synthesizing Fmoc-protected amino acids and their subsequent utilization in peptide assembly. For instance, the preparation of N-Fmoc-protected β2- and β3-amino acids as building blocks for solid-phase synthesis of β-peptides demonstrates the versatility of Fmoc chemistry in creating complex peptide structures (Guichard, Abele, & Seebach, 1998).
Molecular Structure Analysis
The molecular structure of this compound, characterized by the presence of the fluorenylmethyloxycarbonyl group, imparts significant stability and reactivity properties, facilitating its role in peptide synthesis. NMR spectroscopy and other analytical techniques have been employed to ascertain the precise structural configurations of Fmoc-protected peptides, revealing the electrophilic aromatic substitution of the fluorene group as a common reaction pathway (Grode, Strother, Runge, & Dobrowolski, 2009).
Chemical Reactions and Properties
This compound undergoes various chemical reactions integral to peptide synthesis, such as coupling and deprotection. The Fmoc group can be removed under basic conditions without affecting the peptide chain, demonstrating the chemical robustness of this protecting strategy. The synthesis and application of Fmoc-peptide acid chlorides in fragment coupling highlight the efficiency of Fmoc chemistry in peptide synthesis (Babu, Gayathri, & Gopi, 1999).
Physical Properties Analysis
The physical properties of this compound, such as solubility, stability, and reactivity, are crucial for its application in peptide synthesis. The stability of Fmoc amino acid azides, for instance, demonstrates the practical utility of Fmoc-protected intermediates in peptide assembly, offering a balance between reactivity and handling ease (Babu, Ananda, & Vasanthakumar, 2000).
Chemical Properties Analysis
The chemical properties of this compound, particularly its reactivity in peptide bonding and the ease of deprotection, underscore its utility in the synthesis of complex peptides. The development of Fmoc-compatible solid-phase synthesis techniques has significantly advanced the field, allowing for the efficient assembly of peptides with precise structural requirements (Swinnen & Hilvert, 2000).
Applications De Recherche Scientifique
Formation d'hydrogel
Le Fmoc-Ala-Cl peut être utilisé dans la formation d'hydrogels autoportants . Ces hydrogels sont des matériaux biocompatibles adaptés aux applications biologiques, biomédicales et biotechnologiques, telles que la délivrance de médicaments et les outils de diagnostic pour l'imagerie . Le groupe Fmoc permet aux peptides de s'auto-assembler et de gélifier en solution aqueuse .
Ingénierie tissulaire
Les dérivés Fmoc de certains peptides, y compris le this compound, peuvent former des hydrogels rigides qui supportent entièrement l'adhésion cellulaire, la survie et la duplication . Cela en fait des matériaux potentiels pour l'ingénierie tissulaire .
Synthèse de peptides
Le this compound est utilisé comme réactif de protection N pour les synthèses de peptides et d'oligonucléotides . Ceci est crucial dans le domaine de la biochimie où les groupes protecteurs sont utilisés pour empêcher certaines réactions de se produire.
Protection du groupe amine
Il sert de réactif pour la protection du groupe amine . Ceci est particulièrement utile dans la synthèse d'un analogue de proline bicyclique .
Analyse par CLHP
Le this compound est utilisé comme agent de dérivatisation des acides aminés pour l'analyse par chromatographie liquide haute performance (CLHP) . Cela aide à la séparation, à l'identification et à la quantification des composants d'un mélange.
Préparation de triazolopeptides et d'azapeptides
Le this compound peut être utilisé comme élément constitutif dans la préparation de triazolopeptides et d'azapeptides
Mécanisme D'action
Target of Action
Fmoc-Ala-Cl, also known as Fmoc-L-alanine, is primarily used as a protecting group for amines in organic synthesis . The primary targets of this compound are the amine groups of amino acids and peptides . The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) .
Mode of Action
The mode of action of this compound involves the protection of amine groups during peptide synthesis . The Fmoc group is introduced to the amine group through a reaction with Fmoc-Cl . This reaction results in the formation of a carbamate, which serves as a protective group for the amine . The Fmoc group is base-labile, meaning it can be removed rapidly by a base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .
Biochemical Pathways
This compound plays a crucial role in the biochemical pathway of peptide synthesis . This allows for the sequential addition of amino acids to a growing peptide chain without unwanted side reactions .
Pharmacokinetics
The pharmacokinetics of this compound are largely determined by its use in peptide synthesisIts stability, reactivity, and the ease with which the fmoc group can be added and removed are crucial for its effectiveness in peptide synthesis .
Result of Action
The result of this compound’s action is the successful protection of amine groups during peptide synthesis, allowing for the controlled addition of amino acids to a peptide chain . After the peptide synthesis is complete, the Fmoc group is removed, leaving behind the desired peptide product .
Action Environment
The action of this compound is influenced by several environmental factors. The reaction conditions, including the pH and temperature, can affect the efficiency of Fmoc group addition and removal . Additionally, the choice of solvent can impact the reaction, with N,N-dimethylformamide (DMF) commonly used in Fmoc deprotection . The stability of this compound can also be affected by exposure to moisture and heat .
Orientations Futures
Fmoc-Ala-Cl shows potential for future applications due to the inherent hydrophobicity and aromaticity of the Fmoc moiety which can promote the association of building blocks . In the future, the method of using FMOC-C1 as a derivatizing agent will be tested with a protein of well-known composition and, afterwards, with real samples .
Propriétés
IUPAC Name |
9H-fluoren-9-ylmethyl N-[(2S)-1-chloro-1-oxopropan-2-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClNO3/c1-11(17(19)21)20-18(22)23-10-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)16/h2-9,11,16H,10H2,1H3,(H,20,22)/t11-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFMYCMGTXVCJCH-NSHDSACASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)Cl)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)Cl)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20456762 | |
| Record name | Fmoc-Ala-Cl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20456762 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
103321-50-2 | |
| Record name | Fmoc-Ala-Cl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20456762 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethylene bis[3,3-bis(3-tert-butyl-4-hydroxyphenyl)butyrate]](/img/structure/B27140.png)
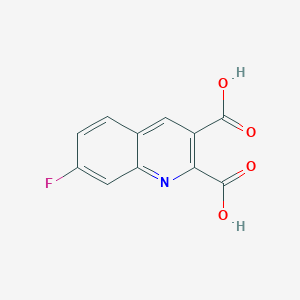
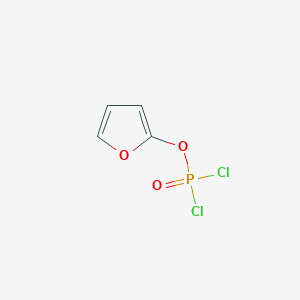
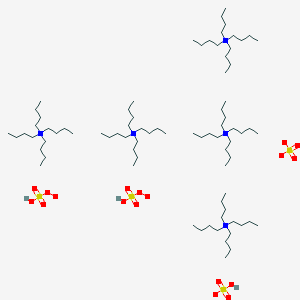

![5-Amino-2-(hexylthio)thiazolo[5,4-d]pyrimidine](/img/structure/B27149.png)
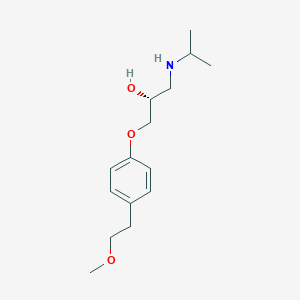

![1,8-Diazabicyclo[6.3.1]dodecane](/img/structure/B27161.png)
